(3-(1H-tetrazol-1-yl)phenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves multiple steps. For instance, in the synthesis of 1,3,5-triazine core containing tetrazole dendrimeric chalcones, the first step involves the synthesis of(1- (4- (1H-tetrazole-1-yl)phenyl)ethanone)
from sodium azide and triethyl orthoformate . The second step generates the first-generation of dendrimer from cyanuric chloride and 4-tetrazoylacetophenone by Friedel–Crafts reaction . The third step prepares the dendrimers from the first generation by Claisen–Schmidt reaction with appropriate aldehydes in ethanol at room temperature . Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as Fourier transform infrared (FT-IR), Mass, Matrix-assisted laser ionization Time-of-flight (MALDI-TOF), 1 H nuclear magnetic resonance, 13 C nuclear magnetic resonance, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the Friedel–Crafts reaction and the Claisen–Schmidt reaction . These reactions are used to generate dendrimeric structures from simpler precursors .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the synthesized compounds are characterized by FT-IR, Mass, MALDI-TOF, 1 H NMR, 13 C NMR, and elemental analysis .Scientific Research Applications
Synthesis and Characterization
Several studies have focused on synthesizing and characterizing chemical compounds with structures similar to "(3-(1H-tetrazol-1-yl)phenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone", emphasizing their potential in various applications. The synthesis techniques often involve cyclization of chalcones with substituted benzyl hydrazides or other reagents in the presence of catalysts like piperidine. These processes lead to compounds with significant antimicrobial, phytotoxic, and possibly anticancer activities (Mumtaz et al., 2015; Kumar et al., 2012).
Antimicrobial and Phytotoxic Screening
The antimicrobial and phytotoxic properties of synthesized derivatives have been a focal point of research. Compounds structurally related to "this compound" demonstrated significant activities in these areas, showcasing their potential for agricultural and pharmaceutical applications (Swarnkar et al., 2014).
Molecular Interaction Studies
Studies on compounds with similar structures have also explored their interactions at the molecular level, particularly with receptors, to understand their mechanism of action. This research has implications for designing more effective compounds for various therapeutic and agricultural uses (Shim et al., 2002).
Antibacterial and Antifungal Activity
Research has extensively examined the antibacterial and antifungal activities of pyrazole derivatives, with findings indicating good activity levels that are comparable to standard drugs. This suggests potential applications in developing new antimicrobial agents (Sanjeeva et al., 2022).
Enzyme Inhibitory Activity and Molecular Docking
Some studies have delved into the enzyme inhibitory activities of these compounds, particularly against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). Molecular docking analyses have provided insights into their binding affinities and interactions at the enzyme active sites, suggesting pathways for structural modifications to enhance their efficacy (Cetin et al., 2021).
Future Directions
Properties
IUPAC Name |
(4-pyrazin-2-yloxypiperidin-1-yl)-[3-(tetrazol-1-yl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O2/c25-17(13-2-1-3-14(10-13)24-12-20-21-22-24)23-8-4-15(5-9-23)26-16-11-18-6-7-19-16/h1-3,6-7,10-12,15H,4-5,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIQOODKPCHPDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC(=CC=C3)N4C=NN=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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